N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine
Overview
Description
N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine is a heterocyclic organic compound that features a pyridine ring substituted with two methylamino groups at the 2 and 6 positions and a nitro group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine typically involves the reaction of 2,6-dichloropyridine with an aqueous solution of methylamine in the presence of copper sulfate. The reaction is carried out in a bomb at 160°C for 15 hours . This method ensures the substitution of chlorine atoms with methylamino groups, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2,6-Bis(methylamino)-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylamino groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(dimethylamino)pyridine: Similar structure but with dimethylamino groups instead of methylamino groups.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains imidazole rings instead of methylamino groups.
2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Contains dimethylimidazole rings.
Uniqueness
N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine is unique due to the presence of both methylamino and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-N,6-N-dimethyl-3-nitropyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-8-6-4-3-5(11(12)13)7(9-2)10-6/h3-4H,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSPBYGOSJQPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80824983 | |
Record name | N~2~,N~6~-Dimethyl-3-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80824983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73895-39-3 | |
Record name | N~2~,N~6~-Dimethyl-3-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80824983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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